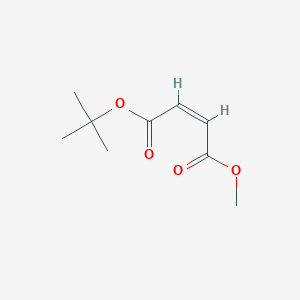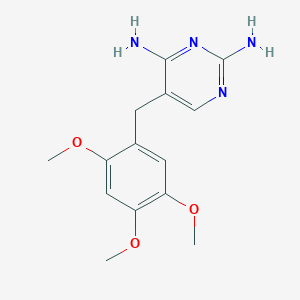
2,4-NH2Pyrimidine,5(2,4,5-meo)benzyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ormetoprim is an antibiotic primarily used in veterinary medicine. It is often combined with sulfadimethoxine to enhance its efficacy. Ormetoprim belongs to the class of diaminopyrimidines and functions by inhibiting the reduction of dihydrofolic acid to tetrahydrofolic acid in bacterial cells . This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ormetoprim involves the reaction of acrylonitrile with 4,5-dimethoxy-2-tolyl aldehydes in methanol . This reaction produces an intermediate compound, which is further processed to yield Ormetoprim. The detailed reaction conditions, including temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of Ormetoprim follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the antibiotic. The use of high-purity reagents and advanced purification techniques is essential to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Ormetoprim undergoes various chemical reactions, including:
Oxidation: Ormetoprim can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common in its typical applications.
Substitution: Ormetoprim can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Ormetoprim has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: Ormetoprim is studied for its effects on bacterial cell metabolism and resistance mechanisms.
Medicine: It is used in veterinary medicine to treat bacterial infections in poultry, fish, and other animals.
Industry: The compound is employed in the aquaculture industry to prevent bacterial infections in fish farms.
Mechanism of Action
Ormetoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR) in bacterial cells . This enzyme is crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleic acids and proteins. By blocking this pathway, Ormetoprim effectively halts bacterial growth and replication. The molecular targets include the DHFR enzyme, and the pathways involved are primarily related to folate metabolism.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another diaminopyrimidine that also inhibits DHFR.
Sulfadimethoxine: Often used in combination with Ormetoprim to enhance its antibacterial activity.
Uniqueness
Ormetoprim is unique in its long-lasting effect and its specific use in veterinary medicine. Unlike trimethoprim, which is used in human medicine, Ormetoprim is tailored for animal health applications. Its combination with sulfadimethoxine provides a broader spectrum of activity and reduces the likelihood of resistance development .
Properties
CAS No. |
6981-01-7 |
|---|---|
Molecular Formula |
C14H18N4O3 |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
5-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-6-12(21-3)11(20-2)5-8(10)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18) |
InChI Key |
IEAAAQXTROJCRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


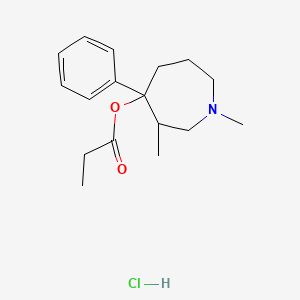

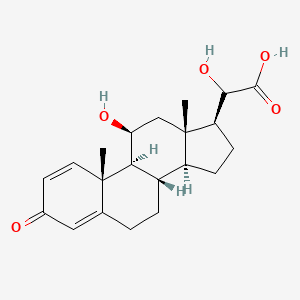
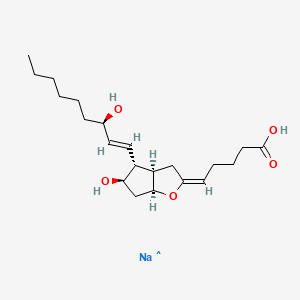
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
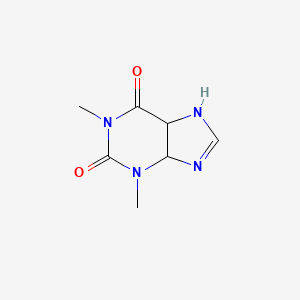
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)

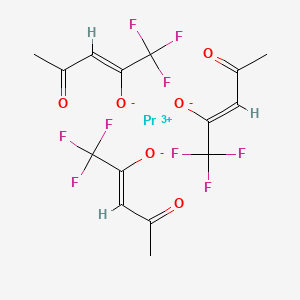

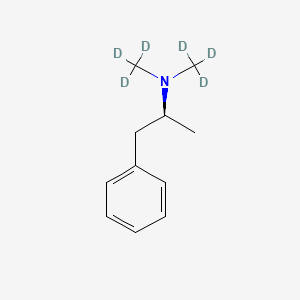
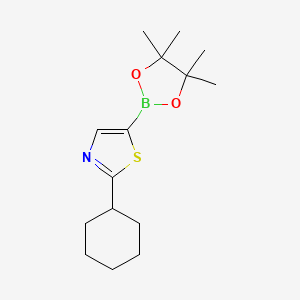
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
